molecular formula C22H21NO6S B14462320 Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate CAS No. 67426-02-2

Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate

Cat. No.: B14462320
CAS No.: 67426-02-2
M. Wt: 427.5 g/mol
InChI Key: VLHJNAACUYOUFJ-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a dioxolan ring, and a dioxoisoindol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate typically involves multiple steps. One common method includes the reaction of 4-mercaptobenzoic acid with 2-(1,3-dioxoisoindol-2-yl)ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dioxolane-2-methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

67426-02-2

Molecular Formula

C22H21NO6S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate

InChI

InChI=1S/C22H21NO6S/c1-27-21(26)15-6-8-16(9-7-15)30-14-22(28-12-13-29-22)10-11-23-19(24)17-4-2-3-5-18(17)20(23)25/h2-9H,10-14H2,1H3

InChI Key

VLHJNAACUYOUFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)SCC2(OCCO2)CCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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